ABL Tyrosine Kinase Inhibitory Activity vs. Common Flavone Scaffold
In a study of flavone-based BCR-ABL kinase inhibitors, 3,4-dimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide demonstrated a pKi of 6.13 against the ABL1 tyrosine kinase [1]. This specific potency can be contextualized within the series, where the most potent compound achieved a pKi of 6.92, and another close structural analog showed a pKi of 6.59 [1]. The data confirms the compound's engagement with the target, a baseline property for kinase-targeted research.
| Evidence Dimension | Kinase Inhibition Potency (pKi) |
|---|---|
| Target Compound Data | pKi = 6.13 (IC50 ~0.74 μM) |
| Comparator Or Baseline | Lead compound in the series: pKi = 6.92; Another analog: pKi = 6.59 |
| Quantified Difference | 0.79 log units lower potency than the series lead. 0.46 log units lower than a direct analog. |
| Conditions | ABL1 Tyrosine-protein kinase biochemical assay, data from ZINC database cross-referencing PMID 23790540. |
Why This Matters
This provides a validated binding efficacy benchmark, essential for researchers needing a flavone-based hinge binder for kinase design, as opposed to uncharacterized or inactive analogs.
- [1] ZINC Database. (2021). Substance ZINC000005546996. Citing: Choe, H., et al. (2013). Structure-based design of flavone-based inhibitors of wild-type and T315I mutant of ABL. Bioorg. Med. Chem. Lett., 23(15), 4324-4327. PMID: 23790540. View Source
